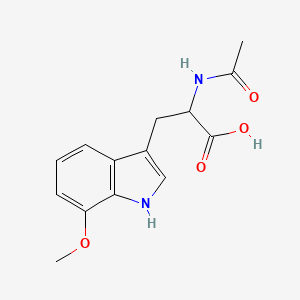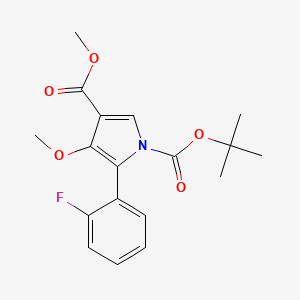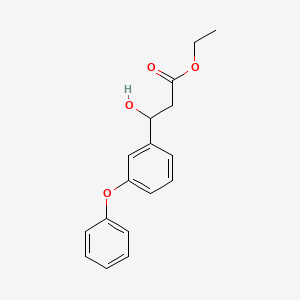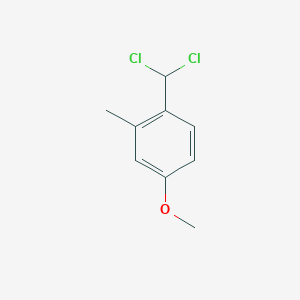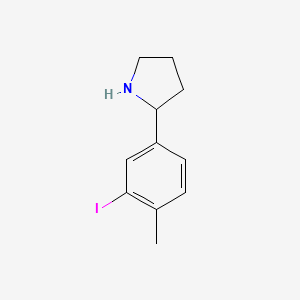
Benzofuran, 3-methyl-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 3-methyl-5-(trifluoromethyl)benzofuran, which includes a trifluoromethyl group, makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)benzofuran can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinating agents such as silver fluoride to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 3-methyl-5-(trifluoromethyl)benzofuran may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has explored its potential as an antiviral agent, particularly against hepatitis C virus.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(trifluoromethyl)benzofuran involves its interaction with molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This mechanism is beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzofuran: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
5-(Trifluoromethyl)-1-benzofuran: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in 3-methyl-5-(trifluoromethyl)benzofuran imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other benzofuran derivatives.
Propiedades
Número CAS |
463976-22-9 |
|---|---|
Fórmula molecular |
C10H7F3O |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3-methyl-5-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C10H7F3O/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5H,1H3 |
Clave InChI |
JEQNNAWQKPMCIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


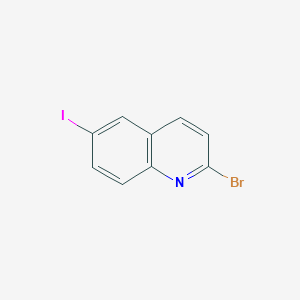
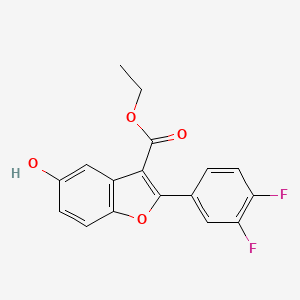
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)



